(-)-Valeranone
Overview
Description
(-)-Valeranone is a sesquiterpenoid compound found in the essential oil of Valeriana officinalis, commonly known as valerian. This compound is known for its distinctive aroma and is often associated with the sedative and anxiolytic properties of valerian root. This compound has garnered interest due to its potential therapeutic applications and its role in the fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Valeranone typically involves the cyclization of farnesyl pyrophosphate, a common precursor in the biosynthesis of sesquiterpenoids. The reaction conditions often require the presence of specific enzymes or catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound is primarily achieved through the extraction of essential oils from Valeriana officinalis. The extraction process involves steam distillation, where the plant material is subjected to steam, causing the essential oils to evaporate. The vapor is then condensed and collected, yielding a mixture of volatile compounds, including this compound.
Chemical Reactions Analysis
Types of Reactions: (-)-Valeranone undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into its corresponding alcohol or acid derivatives.
Reduction: Reduction reactions can yield different reduced forms of this compound, such as alcohols.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various reagents, including halogens and nucleophiles, can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include alcohols, acids, and substituted derivatives of this compound, each with distinct chemical and physical properties.
Scientific Research Applications
Chemistry: In chemistry, (-)-Valeranone is studied for its unique structure and reactivity. It serves as a model compound for understanding sesquiterpenoid biosynthesis and for developing synthetic methodologies.
Biology: Biologically, this compound is investigated for its potential therapeutic effects. Research has shown that it may possess sedative, anxiolytic, and anti-inflammatory properties, making it a candidate for developing new pharmaceuticals.
Medicine: In medicine, this compound is explored for its potential use in treating anxiety, insomnia, and other nervous system disorders. Its natural origin and bioactivity make it an attractive alternative to synthetic drugs.
Industry: Industrially, this compound is used in the fragrance industry due to its pleasant aroma. It is also utilized in the formulation of perfumes, cosmetics, and aromatherapy products.
Mechanism of Action
The mechanism of action of (-)-Valeranone involves its interaction with the central nervous system. It is believed to modulate the activity of gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and promoting relaxation and sedation. Additionally, this compound may interact with other neurotransmitter systems, contributing to its anxiolytic and sedative effects.
Comparison with Similar Compounds
Valerenic Acid: Another major component of valerian root with similar sedative properties.
Valerenal: A sesquiterpenoid with a structure similar to (-)-Valeranone, also found in valerian root.
Humulene: A sesquiterpene found in hops and other plants, with some overlapping biological activities.
Uniqueness: this compound is unique due to its specific structure and the combination of its aromatic and therapeutic properties. While similar compounds like valerenic acid and valerenal share some biological activities, this compound’s distinct molecular structure contributes to its unique reactivity and applications.
Properties
IUPAC Name |
(4aS,7R,8aR)-4a,8a-dimethyl-7-propan-2-yl-3,4,5,6,7,8-hexahydro-2H-naphthalen-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O/c1-11(2)12-7-9-14(3)8-5-6-13(16)15(14,4)10-12/h11-12H,5-10H2,1-4H3/t12-,14+,15+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDVXJTYHXDVWQO-SNPRPXQTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC2(CCCC(=O)C2(C1)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1CC[C@@]2(CCCC(=O)[C@@]2(C1)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5090-54-0 | |
Record name | (-)-Valeranone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5090-54-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (-)-Valeranone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005090540 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | JATAMANSONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2918O3S3MS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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